3-Bromo-3'-methylbenzophenone
Overview
Description
The compound of interest, 3-Bromo-3'-methylbenzophenone, is a brominated benzophenone derivative. Benzophenones are a class of organic compounds that are widely used in organic chemistry as photoinitiators, UV blockers, and in the synthesis of various pharmaceuticals and organic materials. The presence of a bromine atom and a methyl group on the benzophenone skeleton can significantly alter its chemical and physical properties, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of brominated benzophenone derivatives can be achieved through various methods. For instance, the selective oxidation of 2-bromo-m-xylene under carbon dioxide pressure can yield brominated aromatic acids, which are structurally related to benzophenones . Additionally, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of hydroxybenzophenone derivatives, which could be adapted for the synthesis of brominated benzophenones . Moreover, regioselective synthesis methods have been reported, such as the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization .
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction. For example, the structure of meta-bromobenzophenone crystals has been determined to be orthorhombic with specific lattice parameters, and the crystal structure includes a supramolecular network formed by weak hydrogen bonds and π-π short contacts . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, has been characterized using experimental and theoretical methods, providing insights into the geometrical parameters and electronic properties .
Chemical Reactions Analysis
Brominated benzophenones can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, intramolecular cyclization reactions have been developed to synthesize benzofurans from bromophenols . Additionally, the reactivity of brominated benzophenones with amines has been studied, revealing novel aromatic nucleophilic substitution reactions with rearrangement10.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones are influenced by the bromine and methyl substituents. These properties can be studied using phosphorescence spectrometry and computational studies, which provide information on the electronic and band gap properties . Furthermore, the antioxidant and anticholinergic activities of bromophenol derivatives have been investigated, demonstrating their potential biological activities .
Scientific Research Applications
Bromophenol Derivatives in Marine Algae
Research has shown that bromophenol derivatives, including compounds similar to 3-Bromo-3'-methylbenzophenone, have been isolated from marine algae like Rhodomela confervoides. These derivatives have been investigated for their potential activities against cancer cell lines and microorganisms, although some were found to be inactive (Zhao et al., 2004).
Photodynamic Therapy Applications
A zinc phthalocyanine derivative, having structural similarities with bromophenols, showed promising results in photodynamic therapy, particularly in treating cancer. This derivative exhibited high singlet oxygen quantum yield, which is vital for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activities
Studies on bromophenol derivatives from Rhodomela confervoides have revealed their potent antioxidant activities. These compounds exhibit radical scavenging activities and may have applications in the food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Additionally, methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer potential, indicating their relevance in drug development (Dong et al., 2022).
Novel Aromatic Nucleophilic Substitution
In chemical synthesis, compounds like 3-Bromo-3'-methylbenzophenone can undergo unique aromatic nucleophilic substitutions, leading to the formation of novel structures. This aspect is important for the synthesis of specialized organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Carbonic Anhydrase Inhibition
Bromophenol derivatives, including ones structurally similar to 3-Bromo-3'-methylbenzophenone, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. This research is significant for the development of drugs for conditions like glaucoma and epilepsy (Akbaba et al., 2013).
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRTCSPNXUZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373715 | |
Record name | 3-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-methylbenzophenone | |
CAS RN |
844879-24-9 | |
Record name | (3-Bromophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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